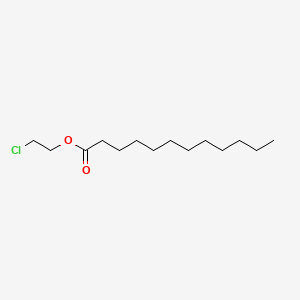

2-Chloroethyl laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRUSMUBWUQYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215227 | |

| Record name | Dodecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64919-15-9 | |

| Record name | 2-Chloroethyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064919159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64919-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-chloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROETHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R15Z9J9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloroethyl laurate chemical and physical properties

An In-depth Technical Guide to 2-Chloroethyl Laurate: Physicochemical Properties, Synthesis, and Characterization

Introduction

This compound, also known by its systematic name 2-chloroethyl dodecanoate, is a fatty acid ester characterized by a C12 laurate backbone and a 2-chloroethyl functional group.[1][2] This molecule occupies a niche space in synthetic chemistry, blending the lipophilic nature of a long-chain fatty acid with the reactive potential of an alkyl chloride. Its unique bifunctional structure makes it a subject of interest for researchers in materials science, organic synthesis, and drug development as a potential intermediate or building block. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, spectroscopic signature, and handling considerations, tailored for a scientific audience.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in various systems and are crucial for its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 262.82 g/mol | [1][3][4][5] |

| CAS Number | 64919-15-9 | [1][2][4][6] |

| Synonyms | 2-Chloroethyl dodecanoate, Lauric acid 2-chloroethyl ester, Lauric acid β-chloroethyl ester | [1][2][3][5] |

| Density | 0.96 g/mL | [3][4] |

| Boiling Point | 187 °C at 10 mmHg | [3] |

| Flash Point | 156.6 °C | [3] |

| Refractive Index | 1.4460 - 1.4500 | [3] |

| Vapor Pressure | 0.000117 mmHg at 25°C | [3] |

| LogP (Octanol/Water) | 4.68930 | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the esterification of a lauric acid derivative with 2-chloroethanol (also known as ethylene chlorohydrin). The choice of the lauric acid derivative—either the free fatty acid or the more reactive lauroyl chloride—is a key experimental variable that influences reaction conditions and yield.

Causality in Synthesis Route Selection:

-

Direct Esterification (Fischer Esterification): Using lauric acid and 2-chloroethanol requires an acid catalyst and typically heat to drive the equilibrium towards the product by removing water. This method is economical but can be slow and may require more rigorous purification.

-

Acyl Chloride Method: Reacting lauroyl chloride with 2-chloroethanol is a more rapid and often higher-yielding approach.[3] Lauroyl chloride is significantly more electrophilic than lauric acid, making the reaction proceed under milder conditions and without the need to remove water. A weak base is often used to scavenge the HCl byproduct. A high yield of 92% has been reported using n-dodecanoyl chloride with zinc(II) chloride at 130°C.[3]

A generalized reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Infrared (IR) Spectroscopy : IR analysis is primarily used to identify functional groups. The spectrum of this compound is expected to show a very strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aliphatic ester.[7][8] Additional peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain. A C-Cl stretch would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides detailed information about the hydrogen environment. Key expected signals include: a triplet around 4.3 ppm for the two protons adjacent to the ester oxygen (-O-CH₂-), a triplet around 3.7 ppm for the two protons adjacent to the chlorine atom (-CH₂-Cl), a triplet around 2.3 ppm for the protons on the carbon alpha to the carbonyl group, a complex multiplet between 1.2-1.6 ppm for the bulk of the methylene protons in the laurate chain, and a terminal methyl triplet around 0.9 ppm.

-

¹³C NMR : The carbon spectrum confirms the carbon backbone. A distinct signal for the carbonyl carbon will appear downfield, typically around 172-174 ppm .[7] The carbons of the chloroethyl group will appear at approximately 63 ppm (-O-CH₂) and 41 ppm (-CH₂-Cl), with the remaining aliphatic carbons appearing upfield between 14-35 ppm.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation patterns. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 262 (for ³⁵Cl) and a smaller M+2 peak at m/z 264 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[1] Fragmentation patterns can help confirm the structure, with common fragments arising from cleavage of the ester bond and loss of the chloroethyl group. The NIST Chemistry WebBook provides reference mass spectral data for this compound.[1][6]

Applications and Research Interest

While large-scale industrial applications are not extensively documented, this compound serves as a valuable intermediate in specialized chemical synthesis.[4] Its properties suggest several potential uses:

-

Surfactant Synthesis : The molecule can act as a precursor for novel cationic or non-ionic surfactants. The terminal chlorine is a reactive site for quaternization with amines to produce cationic surfactants or for etherification with poly-ethylene glycols (PEGs) to form non-ionic surfactants.[9]

-

Chemical Intermediate : It can be used in the synthesis of more complex molecules where a C12 lipophilic tail is desired. The chloro- group can be displaced by various nucleophiles to attach other functional moieties.

-

Cosmetic and Pharmaceutical Formulations : As a fatty acid ester, it possesses emollient properties. While its direct use may be limited, it could be a building block for active ingredients or excipients in drug delivery systems, leveraging its amphiphilic character after further modification. Alfa Chemistry notes its products are for research use only, highlighting its role in discovery and development.[4]

Safety and Handling

Specific toxicological data for this compound is not thoroughly established.[10] However, based on its constituent parts—a fatty acid and a chlorinated alcohol—prudent safety measures are required. The precursor, 2-chloroethanol, is known to be very toxic by inhalation and skin absorption.[11][12]

-

Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat should be worn at all times.

-

Ventilation : All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.

-

First Aid : In case of skin contact, wash the affected area immediately with soap and plenty of water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] Seek immediate medical attention in all cases of significant exposure.

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis and degradation.[3]

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from lauroyl chloride and 2-chloroethanol.

Caption: Workflow for the laboratory synthesis and purification of this compound.

Methodology:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: In the flask, dissolve 2-chloroethanol (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or diethyl ether.

-

Addition: Cool the flask to 0°C using an ice bath. Add lauroyl chloride (1.0 eq), dissolved in a small amount of the same solvent, to the addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and carefully quench it by adding dilute hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

References

- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 2. Lauric acid «beta»-chloroethyl ester (CAS 64919-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. LAURIC ACID 2-CHLOROETHYL ESTER | 64919-15-9 [amp.chemicalbook.com]

- 6. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ETHYLENE CHLOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloroethyl Laurate from Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloroethyl laurate, a fatty acid ester with applications in various chemical and pharmaceutical domains. The primary focus is on the direct esterification of lauric acid with 2-chloroethanol, a process commonly known as Fischer esterification. This document elucidates the underlying chemical principles, provides a detailed, step-by-step laboratory protocol, and discusses critical process parameters, safety considerations, and analytical techniques for product characterization. The aim is to equip researchers and professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high yield and purity of the final product.

Introduction: Significance and Applications of this compound

This compound (also known as 2-chloroethyl dodecanoate) is a valuable chemical intermediate.[1] Its structure, combining a C12 fatty acid chain with a reactive chloroethyl group, makes it a versatile building block in organic synthesis. While specific, large-scale industrial applications are not broadly documented, its utility can be inferred from its chemical nature. Fatty acid esters are widely used as emollients, plasticizers, and lubricants. The presence of the chloroethyl group allows for further chemical modifications, making it a precursor for more complex molecules, potentially including surfactants, and specialized esters. For instance, it has been identified in food samples, indicating its potential formation from interactions between fatty acids and chlorine-containing compounds.[2]

Strategic Synthesis Pathway: Fischer Esterification

The most direct and classical approach for synthesizing this compound from lauric acid is the Fischer esterification.[3][4][5] This method involves the reaction of a carboxylic acid (lauric acid) with an alcohol (2-chloroethanol) in the presence of an acid catalyst.[3][6]

Underlying Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7][8] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the lauric acid, increasing the electrophilicity of the carbonyl carbon.[7][9]

-

Nucleophilic Attack: The alcohol (2-chloroethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.[3]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

To drive the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[3][5][6]

Alternative Synthesis Pathway: Acyl Chloride Route

An alternative, though more hazardous, method involves the conversion of lauric acid to lauroyl chloride, which is then reacted with 2-chloroethanol.[10]

-

Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form lauroyl chloride.[10][11] This is a highly reactive intermediate.

-

Esterification: The lauroyl chloride is then reacted with 2-chloroethanol to produce this compound. This reaction is typically faster and not reversible, often leading to higher yields.

However, the use of thionyl chloride necessitates stringent safety precautions due to its toxicity and reactivity with water.[12][13][14][15]

Detailed Experimental Protocol: Fischer Esterification

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound via Fischer esterification.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | 143-07-7 | White, crystalline solid |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 | Colorless liquid, toxic |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, strong acid |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Solvent for azeotropic removal of water |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

Safety Precautions

-

2-Chloroethanol is highly toxic and can be absorbed through the skin. [16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, and add it slowly to the reaction mixture as it can cause a significant exothermic reaction.

-

Thionyl chloride (if used in the alternative method) is highly corrosive, toxic, and reacts violently with water. [12][13][14][15] It should only be handled by experienced personnel in a fume hood with appropriate safety measures in place.

-

Toluene and diethyl ether are flammable. Keep them away from ignition sources.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine lauric acid (e.g., 0.1 mol, 20.03 g), 2-chloroethanol (e.g., 0.3 mol, 24.15 g, 3-fold molar excess), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion. Continue reflux until no more water is collected in the trap.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Then, wash with water to remove any remaining salts.

-

Extraction: Extract the crude product with a suitable organic solvent like diethyl ether.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound. The boiling point is approximately 187 °C at 10 mmHg.[17]

Product Characterization and Analytical Techniques

To confirm the successful synthesis and purity of this compound, several analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR Spectroscopy | Structural confirmation | Characteristic peaks for the fatty acid chain protons, the methylene protons adjacent to the ester oxygen, and the methylene protons adjacent to the chlorine atom. |

| ¹³C NMR Spectroscopy | Structural confirmation | Signals corresponding to the carbonyl carbon, the carbons of the chloroethyl group, and the carbons of the lauric acid chain. |

| FT-IR Spectroscopy | Functional group analysis | A strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification | A single major peak with a mass spectrum corresponding to the molecular weight of this compound (262.82 g/mol ).[1] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | A primary peak corresponding to the product, allowing for quantification of purity.[18] |

Conclusion

The synthesis of this compound from lauric acid via Fischer esterification is a well-established and effective method. By carefully controlling the reaction conditions, particularly the removal of water, and adhering to strict safety protocols, researchers can achieve high yields of the desired product. The alternative acyl chloride route offers a faster, non-reversible reaction but introduces significant handling hazards. Thorough characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the synthesized this compound for its intended applications in research and development.

References

- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 2. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. Video: Esterification - Concept [jove.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 15. westliberty.edu [westliberty.edu]

- 16. reddit.com [reddit.com]

- 17. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloroethyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl laurate, also known as 2-chloroethyl dodecanoate, is a fatty acid ester with the chemical formula C14H27ClO2 and a molecular weight of 262.82 g/mol .[1] Its structure combines a long, saturated fatty acid chain (lauric acid) with a chloroethyl group. This bifunctional nature makes it a molecule of interest in various chemical and pharmaceutical applications, including as a potential intermediate in the synthesis of more complex molecules and as a subject for studying the impact of halogenation on the physicochemical properties of fatty acid esters.

The precise and unambiguous characterization of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and confirming its identity and purity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a C12 lauryl chain attached to a carbonyl group, which is then ester-linked to a 2-chloroethyl moiety.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.35 | Triplet | 2H | -O-CH₂ -CH₂-Cl | The protons on the carbon adjacent to the ester oxygen are deshielded and will appear as a triplet due to coupling with the adjacent -CH₂-Cl protons. |

| ~3.70 | Triplet | 2H | -O-CH₂-CH₂ -Cl | The protons on the carbon bearing the chlorine atom are also deshielded and will appear as a triplet due to coupling with the adjacent -O-CH₂- protons. |

| ~2.30 | Triplet | 2H | -CH₂ -C(=O)O- | The protons on the carbon alpha to the carbonyl group are deshielded and will appear as a triplet due to coupling with the adjacent methylene group in the lauryl chain. |

| ~1.65 | Multiplet | 2H | -CH₂-CH₂ -C(=O)O- | Protons on the carbon beta to the carbonyl group. |

| ~1.25 | Broad Singlet | 16H | -(CH₂ )₈- | The overlapping signals of the methylene groups in the long alkyl chain. |

| ~0.88 | Triplet | 3H | CH₃ - | The terminal methyl group of the lauryl chain. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.5 | C =O | The carbonyl carbon of the ester group.[2] |

| ~64.0 | -O-CH₂ -CH₂-Cl | The carbon atom attached to the ester oxygen. |

| ~41.5 | -O-CH₂-CH₂ -Cl | The carbon atom bonded to the chlorine atom.[2] |

| ~34.0 | -CH₂ -C(=O)O- | The carbon atom alpha to the carbonyl group. |

| ~31.9 | -(CH₂ )n- | Methylene carbons in the lauryl chain. |

| ~29.0-29.6 | -(CH₂ )n- | A cluster of signals for the internal methylene carbons of the lauryl chain. |

| ~25.0 | -CH₂-CH₂ -C(=O)O- | The carbon atom beta to the carbonyl group. |

| ~22.7 | -CH₂ -CH₃ | The methylene carbon adjacent to the terminal methyl group. |

| ~14.1 | CH₃ - | The terminal methyl carbon of the lauryl chain. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (asymmetric) of CH₂ groups[3] |

| ~2855 | Strong | C-H stretch (symmetric) of CH₂ groups[3] |

| ~1740 | Strong | C=O stretch of the ester group |

| ~1465 | Medium | C-H bend (scissoring) of CH₂ groups |

| ~1170 | Strong | C-O stretch of the ester group |

| ~720 | Medium | C-H rock of long-chain methylene groups |

| ~650 | Medium | C-Cl stretch |

Experimental Protocol for FT-IR:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Perform a background scan and then the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook confirms the availability of an electron ionization (EI) mass spectrum for this compound.[4][5]

Expected Mass Spectrum Fragmentation:

Upon electron ionization, this compound (MW = 262.82) will form a molecular ion (M⁺˙) at m/z 262. The presence of chlorine will result in an M+2 peak at m/z 264 with an intensity of approximately one-third of the M peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of the molecular ion is expected to follow pathways typical for esters.[6][7][8]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound

Key Expected Fragments:

-

m/z 183: This prominent peak would correspond to the acylium ion [CH₃(CH₂)₁₀CO]⁺, formed by the cleavage of the C-O bond of the ester.

-

m/z 79 and 81: These peaks, in a 3:1 ratio, would represent the [OCH₂CH₂Cl]⁺˙ fragment.

-

m/z 63 and 65: These peaks, in a 3:1 ratio, could arise from the loss of an oxygen atom from the chloroethoxy fragment, forming [CH₂CH₂Cl]⁺.

-

Series of alkyl fragments: The fragmentation of the long lauryl chain will produce a characteristic pattern of peaks separated by 14 Da (CH₂), such as m/z 43, 57, 71, etc.[6]

-

McLafferty Rearrangement: A peak at m/z 116 could be observed due to a McLafferty rearrangement, which is common for esters with a sufficiently long alkyl chain.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

Carrier gas: Helium

-

-

MS Parameters:

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Scan speed: 1-2 scans/second

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum of this peak and identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. While experimental NMR and IR data are not widely published, the predicted spectra, based on established chemical principles and data from related compounds, offer a reliable framework for its identification. The mass spectrum, with its characteristic isotopic pattern for chlorine and predictable fragmentation pathways, serves as a definitive tool for confirming the molecular weight and structural features of this compound. The methodologies and interpretations presented in this guide are intended to support researchers and scientists in the unambiguous identification and quality control of this compound in their developmental workflows.

References

- 1. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 5. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to 2-Chloroethyl Laurate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on 2-Chloroethyl Laurate. As a Senior Application Scientist, my objective is to provide you with not just a collection of data, but a synthesized understanding of this compound, grounded in scientific principles and practical insights. This guide is structured to offer a holistic view, from its fundamental chemical identity to its potential applications in the dynamic field of drug development. We will delve into the causality behind experimental choices, ensuring that the information presented is not only accurate but also actionable in a research and development setting.

Chemical Identity and Core Properties

This compound, also known by its IUPAC name 2-chloroethyl dodecanoate, is a fatty acid ester. It is structurally composed of a laurate (dodecanoate) hydrocarbon tail attached to a 2-chloroethyl group via an ester linkage.[1] This seemingly simple molecule possesses a unique combination of lipophilicity from the lauric acid chain and a reactive chloroethyl group, making it a compound of interest for various chemical syntheses and potential biomedical applications.

CAS Number: 64919-15-9[2]

Molecular Formula: C₁₄H₂₇ClO₂[2][3]

Molecular Weight: 262.82 g/mol [1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation strategies.

| Property | Value | Source |

| Appearance | Clear to light yellow liquid | [4] |

| Boiling Point | 187 °C at 10 mmHg | [3] |

| Density | 0.96 g/cm³ | [3][5] |

| Refractive Index | 1.4460 - 1.4500 | [3] |

| Flash Point | 156.6 °C | [3] |

| Vapor Pressure | 0.000117 mmHg at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 4.68930 | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

These properties highlight the compound's lipophilic nature (high LogP) and relatively low volatility. Its stability at room temperature under an inert atmosphere simplifies storage and handling.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be primarily achieved through two effective methods: Fischer esterification of lauric acid and acylation using lauroyl chloride. The choice between these methods often depends on the desired scale, purity requirements, and available starting materials.

Fischer Esterification of Lauric Acid with 2-Chloroethanol

This classic acid-catalyzed esterification is a common and cost-effective method for producing this compound.[6]

Reaction:

Caption: Fischer Esterification of Lauric Acid.

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 2-chloroethanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.[6]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1 equivalent) and an excess of 2-chloroethanol (e.g., 3-5 equivalents). The excess alcohol serves to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the lauric acid weight).

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 2-chloroethanol. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Acylation of 2-Chloroethanol with Lauroyl Chloride

This method offers a more reactive pathway and often results in higher yields in a shorter reaction time compared to Fischer esterification. It avoids the generation of water as a byproduct, simplifying the work-up.

Reaction:

Caption: Acylation of 2-Chloroethanol.

Experimental Protocol:

-

Reactant Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-chloroethanol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a dry, inert solvent like dichloromethane or diethyl ether. The base is crucial to neutralize the hydrogen chloride gas produced during the reaction.

-

Acyl Chloride Addition: Cool the solution in an ice bath. Add lauroyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for its comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities. The gas chromatogram will indicate the retention time of the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming its identity.[7][8]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separating fatty acid esters.[9][10]

-

Carrier Gas: Helium is commonly used as the carrier gas.[9]

-

Injection Mode: Split or splitless injection can be used depending on the sample concentration.

-

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components with different boiling points.

-

MS Detector: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[3][12][13]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

~4.3 ppm (triplet): Protons of the -O-CH₂- group adjacent to the ester oxygen.

-

~3.7 ppm (triplet): Protons of the -CH₂-Cl group.

-

~2.3 ppm (triplet): Protons of the -CH₂- group alpha to the carbonyl group.

-

~1.6 ppm (multiplet): Protons of the -CH₂- group beta to the carbonyl group.

-

~1.2-1.4 ppm (multiplet): Protons of the long methylene chain of the laurate group.

-

~0.9 ppm (triplet): Protons of the terminal methyl group of the laurate chain.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

~173 ppm: Carbonyl carbon of the ester group.

-

~64 ppm: Carbon of the -O-CH₂- group.

-

~41 ppm: Carbon of the -CH₂-Cl group.

-

~34 ppm: Carbon of the -CH₂- group alpha to the carbonyl group.

-

~22-32 ppm: Carbons of the methylene chain.

-

~14 ppm: Carbon of the terminal methyl group.

Applications in Research and Drug Development

The bifunctional nature of this compound, combining a lipophilic tail with a reactive chloroethyl head, opens up possibilities for its use in various research and drug development contexts.

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups. This makes it a useful building block in multi-step organic syntheses.

Prodrug Design and Drug Delivery

The chloroethyl group is a known alkylating moiety and has been incorporated into various anticancer agents.[14] 2-Chloroethyl esters can be designed as prodrugs, where the ester linkage is cleaved in vivo to release an active cytotoxic agent.[14][15] The laurate portion of the molecule can enhance the lipophilicity of the prodrug, potentially improving its membrane permeability and pharmacokinetic profile.

Furthermore, 2-chloroethyl esters have been explored in the development of thermoresponsive polymers for drug delivery systems.[7] These "smart" polymers can undergo conformational changes in response to temperature variations, enabling controlled drug release at specific sites in the body.[4][16][17][18][19]

Caption: Potential Drug Delivery Strategies.

Safety, Handling, and Toxicology

General Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]

Toxicological Considerations

The cytotoxicity of fatty acid esters can vary depending on their structure.[20] Factors such as chain length, degree of saturation, and the nature of the head group can influence their interaction with cell membranes and overall toxicity.[20] The presence of the chloroethyl group in this compound introduces a potential for alkylating activity, which could contribute to its cytotoxicity. Further studies are needed to fully elucidate the toxicological profile of this specific compound. A Safety Data Sheet (SDS) should always be consulted for the most current and detailed safety information.[21][22]

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purification and characterization can be reliably performed using standard analytical techniques. The true potential of this molecule, however, lies in its application as a versatile intermediate and its prospective role in the design of innovative drug delivery systems and prodrugs. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of the principles and protocols outlined in this guide will be instrumental in harnessing the unique attributes of this compound for the advancement of their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. aocs.org [aocs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermoresponsive polymer nanocarriers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of estrogen esters - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. csun.edu [csun.edu]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-Chloroethyl Laurate in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs), intermediates, and excipients is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. 2-Chloroethyl laurate, a fatty acid ester, serves as a key intermediate in various synthetic pathways. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the solubility principles governing this compound, a detailed experimental protocol for its determination, and a discussion of its practical implications in research and drug development.

Introduction

This compound (dodecanoic acid, 2-chloroethyl ester) is an organic compound characterized by a long, nonpolar twelve-carbon laurate tail and a more polar 2-chloroethyl ester head group.[1] This amphipathic nature dictates its interaction with various solvents. In pharmaceutical and chemical synthesis, selecting an appropriate solvent is crucial for controlling reaction kinetics, facilitating purification through crystallization, and formulating stable, effective delivery systems. A solvent that ensures complete dissolution of reactants while allowing for selective precipitation of the product can significantly enhance yield and purity. This guide delves into the solubility behavior of this compound, providing both theoretical grounding and practical, field-proven methodologies for its accurate determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

| Property | Value | Source |

| Molecular Formula | C14H27ClO2 | [1][2] |

| Molecular Weight | 262.82 g/mol | [1][2] |

| Boiling Point | 187 °C @ 10 mmHg | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 4.689 (Predicted) | [3] |

| Structure | A long aliphatic chain (C12) attached to a chloroethyl ester group. | [1] |

The high LogP value indicates a strong preference for nonpolar environments, suggesting that this compound is a lipophilic or "fat-loving" compound. Its structure, dominated by the long hydrocarbon tail, predicts poor solubility in highly polar solvents like water and good solubility in nonpolar solvents.

The "Like Dissolves Like" Principle: A Mechanistic View

The empirical rule of "like dissolves like" provides a powerful predictive tool for solubility.[5][6][7] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from forming new solute-solvent interactions.[6]

-

Polar Solvents (e.g., water, methanol, ethanol) have significant dipole moments and often engage in hydrogen bonding. They effectively dissolve polar and ionic solutes.[8][9]

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride) have weak intermolecular forces (primarily London dispersion forces). They are effective at dissolving nonpolar solutes.[5][8]

Given that this compound is a predominantly nonpolar molecule, it is expected to be more soluble in solvents with low polarity.[6][8]

Expected Solubility Profile

While specific quantitative data for this compound is not widely published, we can predict its solubility based on the principles discussed and data for analogous long-chain fatty acid esters. The following table categorizes common organic solvents by their polarity index and provides an expected qualitative solubility for this compound.

| Solvent | Polarity Index (P') | Solvent Type | Expected Solubility |

| n-Hexane | 0.1 | Nonpolar | High |

| Toluene | 2.4 | Nonpolar (Aromatic) | High |

| Diethyl Ether | 2.8 | Nonpolar | High |

| Dichloromethane | 3.1 | Polar Aprotic | Moderate to High |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate |

| Acetone | 5.1 | Polar Aprotic | Moderate |

| Ethanol | 4.3 | Polar Protic | Low to Moderate |

| Methanol | 5.1 | Polar Protic | Low |

| Water | 10.2 | Polar Protic | Very Low / Insoluble |

Polarity Index values are compiled from various sources.[10][11][12][13]

This trend is driven by the fact that nonpolar solvents like hexane and toluene can effectively surround the long alkyl chain of the laurate molecule, leading to favorable dispersion force interactions.[9] As the solvent polarity increases, the energetic cost of disrupting the solvent's own strong interactions (like the hydrogen-bonding network in ethanol or water) to accommodate the nonpolar solute becomes too high, resulting in poor solubility.[8]

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data, a robust experimental method is required. The isothermal saturation method (also known as the shake-flask method) is a gold-standard technique that ensures the measurement is taken at true thermodynamic equilibrium.[14][15][16] This protocol is adapted from general principles outlined in guidelines like the OECD Test Guideline 105, which, although focused on water solubility, provides a fundamentally sound approach.[17][18][19]

5.1. Experimental Workflow Diagram

Caption: Workflow for Isothermal Saturation Solubility Determination.

5.2. Step-by-Step Protocol

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture vigorously for an extended period (24 to 48 hours is typical) to allow the system to reach thermodynamic equilibrium.

-

Self-Validation: To ensure equilibrium has been reached, a kinetic profile can be established. Withdraw small aliquots of the supernatant at various time points (e.g., 12, 24, 36, and 48 hours), filter, and analyze them. Equilibrium is confirmed when the measured concentration no longer changes over time.[20]

-

Phase Separation: Once equilibrium is confirmed, stop the agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the end of the syringe to remove any suspended microparticles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated Gas Chromatography (GC) method.[21][22] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentration.[23][24][25]

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic (absorbs heat).[16] This relationship can be leveraged during purification, where a compound is dissolved in a hot solvent and then crystallized by cooling.

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility of a substance.[19][26] Using high-purity materials is essential for obtaining accurate and reproducible data.

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

Practical Implications in Drug Development

-

Process Chemistry: Knowledge of solubility guides the choice of solvents for chemical reactions, ensuring reactants are in the same phase, and for workup procedures, enabling efficient extraction and separation of the desired product from byproducts.

-

Crystallization and Purification: Solubility data as a function of temperature is the foundation for developing effective crystallization protocols. A good crystallization solvent will exhibit high solubility at an elevated temperature and low solubility at a reduced temperature, maximizing product recovery.

-

Formulation Science: In the development of liquid formulations, such as injectables or oral solutions, the active ingredient must remain dissolved and stable. Solubility data is the first step in identifying suitable solvents or co-solvent systems for a given drug candidate.

Conclusion

The solubility of this compound is governed by its predominantly nonpolar chemical structure, making it highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide has provided the theoretical framework based on the "like dissolves like" principle and a detailed, self-validating experimental protocol for the quantitative determination of its solubility using the isothermal saturation method coupled with GC analysis. Accurate solubility data is not merely an academic exercise; it is a critical parameter that underpins efficient chemical synthesis, robust purification strategies, and the successful development of pharmaceutical formulations.

References

- 1. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 2. Lauric acid β-chloroethyl ester [webbook.nist.gov]

- 3. LAURIC ACID 2-CHLOROETHYL ESTER|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. shodex.com [shodex.com]

- 11. Polarity Index [macro.lsu.edu]

- 12. organometallics.it [organometallics.it]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. filab.fr [filab.fr]

- 19. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 22. youtube.com [youtube.com]

- 23. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 25. researchgate.net [researchgate.net]

- 26. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

The Versatility of 2-Chloroethyl Laurate: A Technical Guide to its Potential Applications in Materials Science

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-chloroethyl laurate in the field of materials science. By dissecting its unique bifunctional nature—a long, hydrophobic lauryl chain coupled with a reactive chloroethyl group—we unlock a versatile platform for the synthesis and modification of advanced materials. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthesis of functional polymers, surface modification of materials, and the formulation of specialty chemicals. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a forward-looking perspective on how this compound can address current challenges in materials science.

Introduction: The Molecular Architecture of Opportunity

This compound (CAS No. 64919-15-9) is a fatty acid ester with the molecular formula C14H27ClO2.[1][2] At its core, it is comprised of a C12 lauric acid backbone, providing significant hydrophobicity and flexibility, and a reactive 2-chloroethyl ester group. This unique combination of a long alkyl chain and a terminal reactive site makes it a highly attractive building block for a new generation of functional materials. While its direct applications are not yet extensively documented in mainstream literature, by drawing parallels with analogous fatty acid derivatives and chloro-functionalized monomers, we can confidently predict its utility in a multitude of materials science domains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H27ClO2 | [1][2] |

| Molecular Weight | 262.82 g/mol | [1][2] |

| Boiling Point | 187 °C @ 10 mmHg | [3] |

| Density | 0.96 g/cm³ | [4] |

| CAS Number | 64919-15-9 | [1][2] |

The laurate moiety, derived from the renewable resource lauric acid, imparts desirable properties such as biodegradability, biocompatibility, and a plasticizing effect.[5] The chloroethyl group, on the other hand, serves as a versatile chemical handle for a variety of nucleophilic substitution and polymerization reactions. This guide will systematically explore the potential of harnessing these features.

Polymer Synthesis: A Reactive Monomer for Functional Polymers

The presence of a reactive chlorine atom suggests that this compound can be a valuable monomer or co-monomer in the synthesis of functional polymers. The long lauryl side chain can act as an internal plasticizer, enhancing the flexibility and processability of the resulting polymer.

Graft Copolymers: "Grafting From" and "Grafting To" Approaches

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, can be synthesized using this compound as a key component. The chloroethyl groups on a polymer backbone can serve as initiation sites for the "grafting from" polymerization of other monomers, or as anchor points for the "grafting to" attachment of pre-synthesized polymer chains.

Experimental Protocol: Synthesis of a Poly(this compound) Backbone for Grafting

Objective: To synthesize a linear polymer with pendant chloroethyl laurate groups.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet/outlet

Procedure:

-

In a Schlenk flask, dissolve this compound (10 g, 38 mmol) and AIBN (0.062 g, 0.38 mmol) in anhydrous toluene (50 mL).

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 70°C under a nitrogen atmosphere and stir for 24 hours.

-

Cool the reaction to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

-

Filter the white polymer precipitate and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 40°C to a constant weight.

-

Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR to confirm the structure.

Caption: Methodologies for synthesizing graft copolymers.

Surface Modification: Tailoring Interfacial Properties

The amphiphilic nature of molecules derived from this compound makes it an excellent candidate for surface modification of various materials, including nanoparticles and bulk substrates.

Functionalization of Nanoparticles

The surface of nanoparticles can be functionalized to improve their dispersibility in different media, enhance biocompatibility, and introduce specific functionalities for targeted applications like drug delivery.[6][7][8] The laurate chain can provide a hydrophobic shell, while the chloroethyl group can be converted to other functional groups (e.g., amines, thiols, azides) for further conjugation.

Experimental Protocol: Surface Modification of Gold Nanoparticles

Objective: To create a hydrophobic coating on gold nanoparticles using a thiol-derivatized this compound.

Materials:

-

Gold nanoparticles (AuNPs) suspension

-

This compound

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Dialysis membrane

Procedure:

-

Synthesis of 2-thiolaurate ethyl ester: React this compound with thiourea in ethanol, followed by hydrolysis with sodium hydroxide to yield the thiol derivative.

-

Functionalization: Add the thiol-derivatized laurate ester to a suspension of AuNPs and stir for 12 hours. The thiol group will covalently bind to the gold surface.

-

Purification: Purify the functionalized AuNPs by dialysis against ethanol to remove unreacted ligands.

-

Characterization: Characterize the surface-modified AuNPs using UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the laurate coating.

Reactive Plasticizers: Enhancing Polymer Flexibility with Permanence

Plasticizers are added to polymers to increase their flexibility and workability.[9] However, conventional plasticizers can migrate out of the polymer matrix over time, leading to embrittlement and potential environmental concerns. This compound, with its long, flexible alkyl chain, can act as a plasticizer.[10] Crucially, its reactive chloroethyl group can be used to covalently bond it to the polymer backbone, creating a "reactive" or "permanent" plasticizer that cannot leach out.

Caption: Covalent bonding of this compound.

Precursor for Specialty Surfactants and Ionic Liquids

The 2-chloroethyl group is a well-known precursor for the synthesis of quaternary ammonium salts, which are a major class of cationic surfactants.[11][12] By reacting this compound with a tertiary amine, a cationic surfactant with a laurate tail can be synthesized. These surfactants have applications as emulsifiers, dispersants, and antimicrobial agents in various material formulations.

Similarly, the reaction with various nucleophiles can lead to the formation of ionic liquids with a long alkyl chain, which could find use as specialized solvents or lubricants.

Phase Change Materials for Thermal Energy Storage

Fatty acids and their esters are extensively studied as organic phase change materials (PCMs) for thermal energy storage due to their high latent heat of fusion and tunable melting points.[2][3][13] Lauric acid itself is a well-known PCM. This compound, being a derivative, is also expected to exhibit phase change behavior. The presence of the chloroethyl group could be used to incorporate it into a polymer matrix to prevent leakage of the PCM during its liquid phase, creating a form-stable PCM composite.

Table 2: Potential Phase Change Properties of Lauric Acid Derivatives

| Compound | Melting Point (°C) | Latent Heat of Fusion (kJ/kg) |

| Lauric Acid | ~44 | ~178 |

| Methyl Laurate | ~5 | ~200 |

| This compound (Estimated) | < 44 | ~150-200 |

(Note: The values for this compound are estimated based on trends observed in other fatty acid esters and would require experimental verification.)

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, platform molecule in materials science. Its dual functionality opens doors to a wide array of applications, from the creation of sophisticated polymer architectures to the development of advanced functional materials. The principles outlined in this guide, supported by analogous findings in the literature, provide a solid foundation for future research and development. Experimental validation of the proposed applications will be crucial in unlocking the full potential of this versatile compound. As the demand for sustainable and high-performance materials continues to grow, the utilization of renewable fatty acid-based building blocks like this compound will undoubtedly play an increasingly important role.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dspace.unimap.edu.my [dspace.unimap.edu.my]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride | Journal of Chemical Natural Resources [talenta.usu.ac.id]

- 12. mdpi.com [mdpi.com]

- 13. Fatty Acids as Phase Change Materials for Building Applications: Drawbacks and Future Developments [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 2-Chloroethyl Laurate

A Note on This Guidance: Specific toxicological data and a comprehensive Safety Data Sheet (SDS) for 2-chloroethyl laurate (CAS No. 64919-15-9) are not extensively documented in publicly available literature. Therefore, this guide is constructed based on a foundational principle of chemical safety: assessing risk by analyzing a molecule's constituent parts and data from structurally analogous compounds. The primary driver of potential hazard for this molecule is the 2-chloroethyl moiety, derived from the highly toxic precursor, 2-chloroethanol. All recommendations herein are based on this scientifically conservative assessment and are designed to provide a robust framework for ensuring personnel safety.

Section 1: Compound Identification and Physicochemical Profile

This compound, also known as 2-chloroethyl dodecanoate, is the ester of lauric acid and 2-chloroethanol.[1] Its chemical structure combines a long C12 alkyl chain with a reactive chloroethyl group, making it a compound of interest in organic synthesis.[2] Understanding its physical properties is the first step in developing safe handling procedures.

| Property | Value | Reference |

| CAS Number | 64919-15-9 | [1] |

| Molecular Formula | C₁₄H₂₇ClO₂ | [1] |

| Molecular Weight | 262.82 g/mol | [3] |

| Appearance | Corrosive and irritating organic compound | [2] |

| Boiling Point | 187 °C @ 10 mmHg (165 °C @ 19 Torr) | [2] |

| Flash Point | 156.6 °C | [4] |

| Density | 0.96 g/cm³ | [4] |

| Vapor Pressure | 0.000117 mmHg @ 25°C | [4] |

Section 2: Inferred Hazard Evaluation and Risk Assessment

The toxicological profile of this compound has not been thoroughly investigated. However, the presence of the 2-chloroethyl functional group necessitates that this compound be handled as if it were highly toxic. This assessment is based on the severe toxicity of its parent alcohol, 2-chloroethanol (CAS No. 107-07-3).

2.1. Analysis of the Primary Toxicophore: 2-Chloroethanol

2-Chloroethanol is a highly toxic substance, classified under the Globally Harmonized System (GHS) as acutely toxic via oral, dermal, and inhalation routes.[5][6][7]

-

GHS Classification (for 2-Chloroethanol):

-

Toxicity Data (for 2-Chloroethanol):

Causality: The esterification of 2-chloroethanol with lauric acid creates this compound. While the long fatty acid chain may alter the compound's physical properties (e.g., reducing volatility) and pharmacokinetic profile (e.g., absorption rate), the fundamental hazard of the 2-chloroethyl group remains. The molecule can be metabolized or hydrolyzed in vivo, potentially releasing 2-chloroethanol or related toxic metabolites. Therefore, until specific data for the ester becomes available, it must be handled with precautions appropriate for a substance with high acute toxicity. One supplier notes the compound is "corrosive and irritating."[2]

2.2. Inferred GHS Classification for this compound

Based on the precautionary principle, researchers should handle this compound as if it falls under the following GHS categories:

-

Pictograms:

-

Skull and Crossbones (Acute Toxicity)

-

Exclamation Mark (Skin/Eye Irritation)

-

-

Signal Word: Danger

-

Potential Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing the elimination and engineering out of hazards, is essential.

3.1. Hierarchy of Controls

The most effective safety strategies involve engineering controls to minimize exposure, supplemented by administrative controls and, as the last line of defense, appropriate PPE.

Caption: Hierarchy of controls, from most to least effective.

3.2. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[11][12] This is critical to prevent inhalation of any vapors or aerosols.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the laboratory.[12]

3.3. Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

-

Hand Protection: Due to the high inferred dermal toxicity, robust hand protection is required.

-

Glove Type: While standard nitrile gloves offer good resistance to oils and weak acids, their performance against halogenated hydrocarbons can be poor.[13][14][15] Therefore, for anything beyond incidental splash contact, heavy-duty (≥8 mil) nitrile gloves or neoprene gloves are recommended.[11][16] Always consult the glove manufacturer's chemical resistance chart.

-

Technique: Use a double-gloving technique for added protection during transfers of significant volumes. Change gloves immediately if contamination is suspected.[11]

-

-

Eye and Face Protection:

-

Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[11]

-

Face Shield: A full-face shield must be worn over chemical goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.

-

-

Skin and Body Protection:

-

Laboratory Coat: A buttoned, long-sleeved laboratory coat is required.

-

Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat when handling larger volumes to protect against splashes.

-

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

4.1. Experimental Workflow Protocol

This protocol outlines the essential steps for safely using this compound in a typical laboratory procedure.

Caption: Step-by-step workflow for handling this compound.

4.2. Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[17] Do not store on high shelves.[18]

-